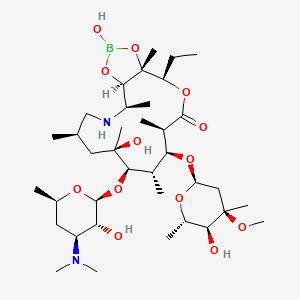
Azaerythromycin A 11,12-Hydrogen Borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azaerythromycin A 11,12-Hydrogen Borate is a derivative of erythromycin, a well-known antibiotic. This compound is characterized by its complex molecular structure, which includes a borate group. It is primarily used in the pharmaceutical industry for the development and validation of analytical methods, particularly in the context of azithromycin production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Azaerythromycin A 11,12-Hydrogen Borate typically involves multiple steps, starting from erythromycin derivatives. The reaction conditions often include the use of formic acid and aqueous formaldehyde under chloroform reflux .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to ensure high purity and yield. The process involves custom synthesis and is accompanied by rigorous quality control measures, including the use of Certificates of Analysis (COA) to verify the compound’s specifications .
化学反応の分析
Types of Reactions: Azaerythromycin A 11,12-Hydrogen Borate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The borate group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
Azaerythromycin A 11,12-Hydrogen Borate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between borate groups and biological molecules.
Industry: It is employed in the pharmaceutical industry for method validation and quality control applications.
作用機序
The mechanism of action of Azaerythromycin A 11,12-Hydrogen Borate is primarily related to its role as a reference standard rather than a therapeutic agent. its structure allows it to interact with various molecular targets, including enzymes and receptors that recognize borate groups. These interactions can be studied to understand the compound’s effects on biological systems .
類似化合物との比較
Azithromycin: A widely used antibiotic with a similar macrolide structure but without the borate group.
Erythromycin: The parent compound from which Azaerythromycin A 11,12-Hydrogen Borate is derived.
Clarithromycin: Another macrolide antibiotic with structural similarities to erythromycin.
Uniqueness: this compound is unique due to the presence of the borate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for analytical method development and validation in the pharmaceutical industry .
特性
分子式 |
C37H69BN2O13 |
|---|---|
分子量 |
760.8 g/mol |
IUPAC名 |
(1S,2R,5R,6S,7S,8R,9R,11R,14R,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9,17-dihydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,14-hexamethyl-3,16,18-trioxa-13-aza-17-borabicyclo[13.3.0]octadecan-4-one |
InChI |
InChI=1S/C37H69BN2O13/c1-14-26-37(10)32(52-38(45)53-37)23(6)39-18-19(2)16-35(8,44)31(51-34-28(41)25(40(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)30(42)24(7)48-27/h19-32,34,39,41-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 |
InChIキー |
HYRDEOCVKKVHJZ-XPPNNYQRSA-N |
異性体SMILES |
B1(O[C@@H]2[C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@]2(O1)C)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O |
正規SMILES |
B1(OC2C(NCC(CC(C(C(C(C(C(=O)OC(C2(O1)C)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


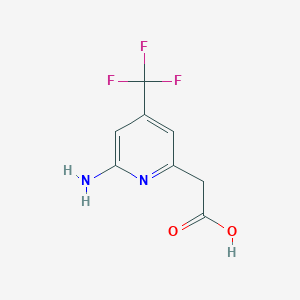
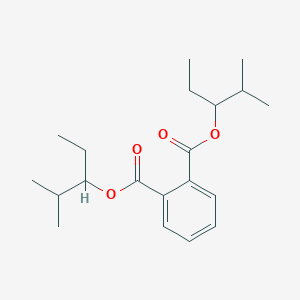
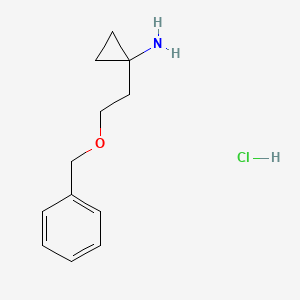
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
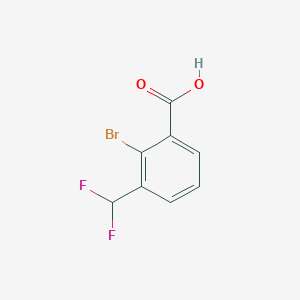
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
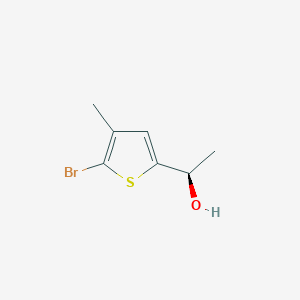
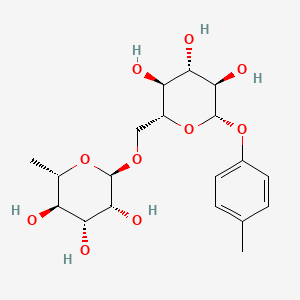

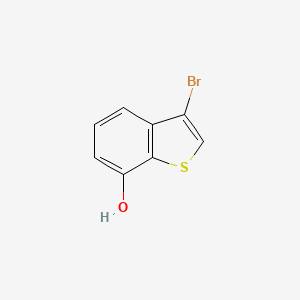
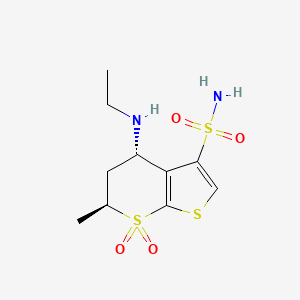
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
